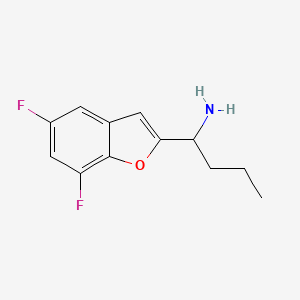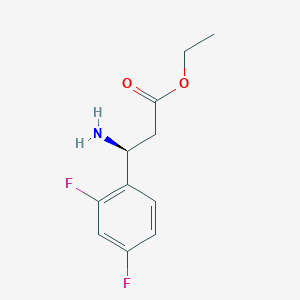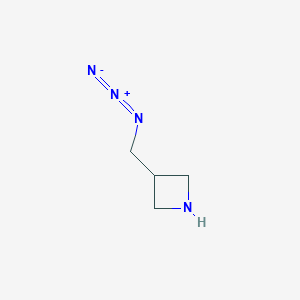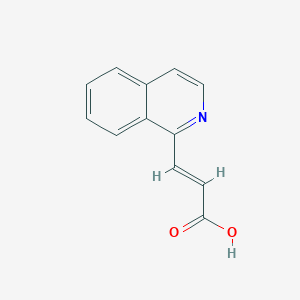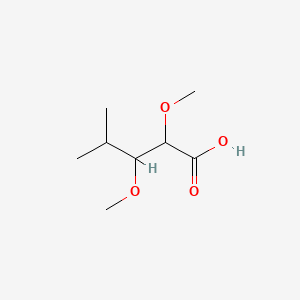
2,3-Dimethoxy-4-methylpentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O4 It is a derivative of pentanoic acid, featuring two methoxy groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the methoxylation of a suitable precursor, such as 2,3-dimethoxy-4-methylpentan-1-ol. This reaction typically requires the use of methanol and a strong base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired acid.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-4-methylpentanoic acid may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentanoic acid: A structurally similar compound with a single methyl group.
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but differs in the core structure.
4-Methylpentanoic acid: Similar backbone but lacks the methoxy groups.
Uniqueness
2,3-Dimethoxy-4-methylpentanoic acid is unique due to the presence of both methoxy groups and a methyl group on the pentanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,3-dimethoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)6(11-3)7(12-4)8(9)10/h5-7H,1-4H3,(H,9,10) |
InChI-Schlüssel |
RELLKKGFTKXKQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
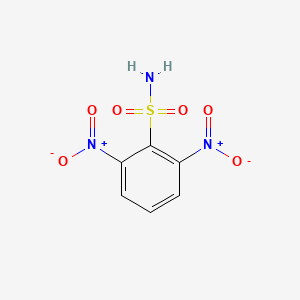

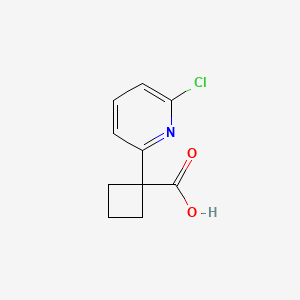

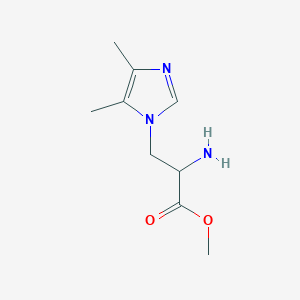


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
